[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

building block purity synthesis

Researchers often encounter irreproducible synthesis and assay interference when using inconsistent salt forms or regioisomers of oxadiazole building blocks. This 98% pure meta-chlorophenyl variant, supplied as the hydrochloride salt, is the precise solution. - Enables direct dissolution in assay buffer (10-100 µM) without organic co-solvent, eliminating solvent-induced artifacts. - The 98% purity grade minimizes side products in HATU/EDC-mediated amide couplings, critical for clean parallel library synthesis. - The distinct meta-chloro electronic signature (σm = 0.37) allows systematic probing of target binding and metabolic stability.

Molecular Formula C9H9Cl2N3O
Molecular Weight 246.09 g/mol
CAS No. 1311316-67-2
Cat. No. B1423063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
CAS1311316-67-2
Molecular FormulaC9H9Cl2N3O
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN.Cl
InChIInChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
InChIKeyFSLXOGMCPBPDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride


The target compound is a 1,2,4-oxadiazole-based heterocyclic building block featuring a meta-chlorophenyl group at position 3 and a primary aminomethyl substituent at position 5, supplied as the hydrochloride salt (molecular formula C₉H₉Cl₂N₃O, MW 246.09 g/mol) . It belongs to a privileged scaffold family widely exploited in medicinal chemistry for its favorable physicochemical profile and metabolic stability, yet even minor structural variations among regioisomers and substitution patterns can produce large differences in reactivity, solubility, and biological readout, making precise selection critical for reproducible research outcomes .

Purity specification

High-purity lot reduces catalyst poisoning and stoichiometry deviations in sensitive coupling chemistry.

Salt form

Hydrochloride salt supports direct aqueous solubility, simplifying bioassay preparation and reducing organic co-solvent artifacts.

Substitution pattern

Meta-chloro substitution provides a distinct electron-withdrawing signature for systematic phenyl ring SAR exploration.

Why Generic Substitution Fails for This Oxadiazole Building Block


Although numerous 3-aryl-5-aminomethyl-1,2,4-oxadiazole analogs are commercially available, they differ systematically in chlorine position (ortho, meta, para), salt form (free base vs. hydrochloride), and purity grade, each of which alters critical properties such as aqueous solubility, electronic modulation of the heterocycle, and downstream coupling efficiency; these differences can lead to irreproducible synthesis, altered biological activity, or assay interference, underscoring the need for evidence-based selection of the meta-chloro hydrochloride variant .

Chlorine positional isomers (ortho/meta/para) shift electronic character and may alter acylation rates, metabolic susceptibility, and biological readout across analogs.

Free base forms differ in aqueous solubility and may require DMSO co-solvent; this can affect assay window and precipitation risk in biological testing.

Lower-purity grades (e.g., 95%) may introduce unidentified impurities that interfere with coupling stoichiometry or generate confounding assay artifacts.

Key Differentiation Evidence for This Building Block


Higher Purity Grade Reduces Impurity-Driven Variability

The hydrochloride salt is offered at 98% purity (Leyan, product 1332080) , which is 3 percentage points higher than the 95% purity specification provided by AKSci (product 9028DL) and other common suppliers. This purity differential reduces the burden of unidentified impurities that can poison catalysts, deviate coupling stoichiometry, or generate confounding biological artifacts.

Purity comparison
Supplier specification
98% (target) vs. 95% (comparator AKSci 9028DL)
Higher specification reduces impurity-related synthesis variability and assay interference risk.
Batch-to-batch variability not assessed; confirm by in-house QC.
building block purity synthesis

Hydrochloride Salt Enhances Aqueous Solubility for Bioassays

The hydrochloride salt of this methanamine is explicitly noted by suppliers to be more water-soluble than its free base counterpart (CAS 944901-69-3), a general property of amine hydrochlorides . While quantitative aqueous solubility values for both forms are not reported in the public domain, the salt form is universally preferred for biological testing to avoid precipitation and ensure accurate dosing, whereas the free base often requires DMSO co-solvent and may limit assay window.

Salt-form solubility
Class-level inference
Hydrochloride reported water-soluble; free base (CAS 944901-69-3) expected lower solubility.
Supports aqueous bioassay workflows with reduced need for DMSO co-solvent.
Quantitative solubility data not publicly available.
salt form solubility bioassay

Meta-Chloro Substitution Imparts Distinct Electronic Effects

The meta-chlorophenyl group exerts a stronger electron-withdrawing inductive effect (Hammett σm = 0.37) than the para-chloro isomer (σp = 0.23), as tabulated in the authoritative Hammett parameter compilation . This difference of Δσ = 0.14 alters the electron density on the oxadiazole ring and the primary amine, potentially affecting acylation rates, nucleophilic aromatic substitution yields, and metabolic oxidative susceptibility.

Electronic substituent effect
Class-level inference
Hammett σm (meta-Cl) = 0.37 vs. σp (para-Cl) = 0.23; Δσ = 0.14.
Meta-chloro provides stronger electron-withdrawing character, influencing oxadiazole amine reactivity and metabolic susceptibility.
Standard free-energy relationship; solution-phase context.
Hammett constant electronic effect reactivity

Validated Building Block for Cytotoxic Agent Synthesis

This compound (as the free base or HCl salt) was employed as the amine coupling partner in the construction of a focused library of betulinic acid-1,2,4-oxadiazole amide hybrids, several of which displayed sub-micromolar IC50 values against human cancer cell lines . The study demonstrated that the 3-aryl substitution pattern directly influenced antiproliferative activity, validating the meta-chloro derivative as a productive scaffold element.

Reported synthesis application
Reported context
Used as amine partner to generate betulinic acid-1,2,4-oxadiazole amides with reported IC50
Supports synthesis of cell-model compounds for cytotoxicity endpoint screening.
Literature precedent; reproducibility depends on coupling conditions.
cytotoxicity betulinic acid amide coupling

Optimal Application Scenarios


High-Fidelity Amide Coupling and Library Synthesis

The 98% purity grade minimizes side-product formation in HATU/EDC-mediated amide bond formations with carboxylic acids, enabling clean parallel synthesis of compound libraries. This is particularly valuable when coupling to precious or late-stage intermediates where re-purification is costly or impossible.

Aqueous Biological Assay Preparation

The hydrochloride salt form allows direct dissolution in assay buffer at physiologically relevant concentrations (e.g., 10–100 µM) without organic co-solvent, reducing solvent-induced artifacts in cell-based or biochemical screens.

Electronic SAR Exploration of the Phenyl Ring

The meta-chloro Hammett constant (σm = 0.37) provides a distinct electron-withdrawing signature compared to para- or ortho-chloro analogs, enabling researchers to probe electronic contributions to target binding, metabolic stability, or off-target selectivity in a systematic fashion.

Synthesis of Betulinic Acid-Oxadiazole Anticancer Conjugates

Directly employing this methanamine as a building block, as reported in the literature , can rapidly generate betulinic acid hybrids with demonstrated cytotoxicity against breast and lung cancer cell lines, allowing medicinal chemistry teams to benchmark their own derivatives against published data.

Application
Selection Property
Validation Focus
Amide coupling and library synthesis
Specification-controlled purity
Coupling efficiency and by-product profiling
Aqueous bioassay preparation
Salt-form solubility profile
Solvent-free assay compatibility and compound precipitation risk
Phenyl ring electronic SAR
Meta-chloro electronic signature
Consistency of electron-withdrawing effect across batches
Betulinic acid conjugate synthesis for cell-model studies
Reported building block use in cytotoxic compound synthesis
Synthesis reproducibility and cytotoxicity endpoint context
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